REACTION_CXSMILES
|
[CH3:1][N:2]1[S:11](=[O:13])(=[O:12])[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]([OH:14])=[C:3]1[C:15]([NH:17][C:18]1C=C[CH:21]=[CH:22][N:23]=1)=[O:16].CC1ON=C(NC(C2N(C)[S:41](=O)(=O)C3C=CC=CC=3C=2O)=O)C=1>>[OH:14][C:4]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[S:11](=[O:13])(=[O:12])[N:2]([CH3:1])[C:3]=1[C:15]([NH:17][C:18]1[S:41][CH:21]=[CH:22][N:23]=1)=[O:16]
|
Name
|
1,2-diacyl-glycero-3-phosphocholines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2-diacyl-glycerol-3-phosphocholine
|
Quantity
|
255 (± 245) mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=C(C=2C=CC=CC2S1(=O)=O)O)C(=O)NC=3C=CC=CN3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NO1)NC(=O)C2=C(C=3C=CC=CC3S(=O)(=O)N2C)O
|
Name
|
1,1-diacyl-glycero-3-phosphocholine
|
Quantity
|
150 (± 100) mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)NC=2SC=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |